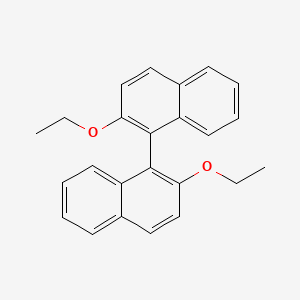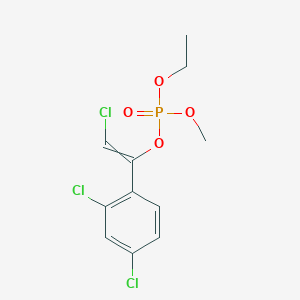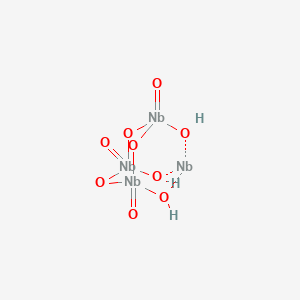
Maleic hydrazide diethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydropyridazine-3,6-dione and 2-(2-hydroxyethylamino)ethanol are two distinct compounds with unique properties and applications. 1,2-Dihydropyridazine-3,6-dione is a heterocyclic compound known for its diverse biological activities, including antiviral, cardiotonic, sedative, antibacterial, and analgesic properties . It is also used as a plant growth regulator, herbicide, insecticide, and in the production of polymer and composite materials . On the other hand, 2-(2-hydroxyethylamino)ethanol is an organic compound commonly used as a solvent and intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dihydropyridazine-3,6-dione can be synthesized through the reaction between cis-butenedioic acid and hydrazine in an aqueous medium at a temperature of 95°C for 2–4 hours . The reaction is catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P . Another method involves condensing 2,5-furandione with hydrazine in DMF or alcohol, followed by intramolecular dehydration of the intermediate cis-butenedioic acid monohydrazide in the presence of concentrated sulfuric acid .
Industrial Production Methods: The industrial production of 1,2-dihydropyridazine-3,6-dione often involves the use of solid ion-exchange resins as catalysts. These catalysts offer several advantages, including high selectivity, ease of separation from reaction products, and reusability after appropriate processing . The use of ion-exchange resins also prevents corrosion of industrial equipment .
Chemical Reactions Analysis
1,2-Dihydropyridazine-3,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, hydrazine, and ion-exchange resins . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction between cis-butenedioic acid and hydrazine in the presence of ion-exchange resins results in the formation of heterocyclic hydrazide .
Scientific Research Applications
1,2-Dihydropyridazine-3,6-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various physiologically active substances . In biology and medicine, it is known for its antiviral, cardiotonic, sedative, antibacterial, and analgesic properties . Additionally, it is used as a plant growth regulator, herbicide, and insecticide in the agricultural industry . The compound is also utilized in the production of polymer and composite materials, as well as fluorescent materials in organic light-emitting diodes .
Mechanism of Action
The mechanism of action of 1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to form adsorption complexes and participate in intramolecular dehydration reactions . The fixed polymer-bound sulfonate ions and counterions of the cation exchanger play a crucial role in the reaction mechanism .
Comparison with Similar Compounds
1,2-Dihydropyridazine-3,6-dione can be compared with other similar compounds, such as pyridazine and its dioxo derivatives . These compounds share similar chemical structures and properties but differ in their specific applications and biological activities. For example, pyridazine derivatives are also known for their antiviral and antibacterial properties but may have different mechanisms of action and target pathways .
Properties
CAS No. |
5716-15-4 |
|---|---|
Molecular Formula |
C4H11NO2.C4H4N2O2 C8H15N3O4 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1,2-dihydropyridazine-3,6-dione;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H4N2O2.C4H11NO2/c7-3-1-2-4(8)6-5-3;6-3-1-5-2-4-7/h1-2H,(H,5,7)(H,6,8);5-7H,1-4H2 |
InChI Key |
JRIDWRXQHJJLPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NNC1=O.C(CO)NCCO |
physical_description |
Maleic hydrazide, diethanolamine salt is a clear golden brown liquid. (NTP, 1992) Golden brown liquid; [CAMEO] |
solubility |
Soluble (>=10 mg/ml at 64 °F) (NTP, 1992) SOL IN WATER TO 75% WT/WT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















